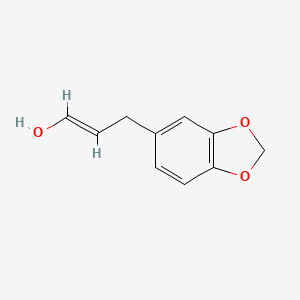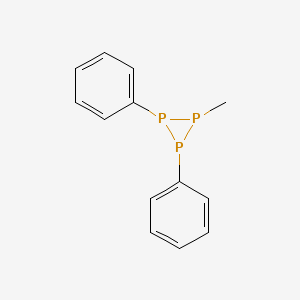
Methyl(diphenyl)triphosphirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)triphosphirane is an organophosphorus compound characterized by the presence of a triphosphirane ring, which is a three-membered ring containing phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: The major product of oxidation is the phosphine oxide.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Applications De Recherche Scientifique
Methyl(diphenyl)triphosphirane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds with industrial applications.
Mécanisme D'action
The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyldiphenylphosphine: A related compound with similar structural features but without the triphosphirane ring.
Triphenylphosphine: Another related compound used extensively in coordination chemistry and catalysis.
Uniqueness
Methyl(diphenyl)triphosphirane is unique due to the presence of the triphosphirane ring, which imparts distinct chemical properties and reactivity compared to other phosphines .
Propriétés
Numéro CAS |
64557-81-9 |
|---|---|
Formule moléculaire |
C13H13P3 |
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
1-methyl-2,3-diphenyltriphosphirane |
InChI |
InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
ZJNVYPPGHXGQEQ-UHFFFAOYSA-N |
SMILES canonique |
CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


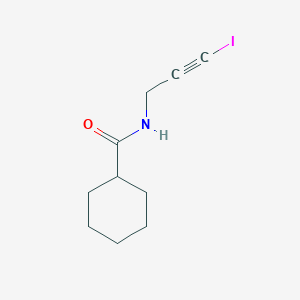
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
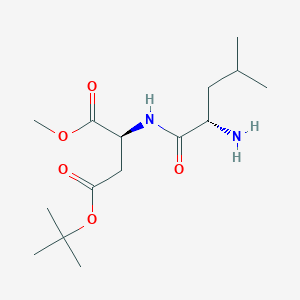
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
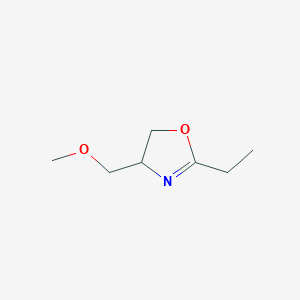
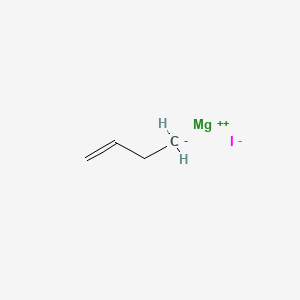
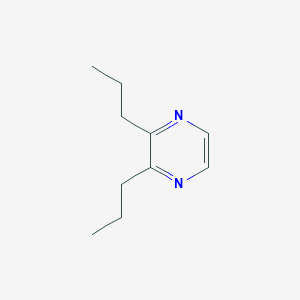
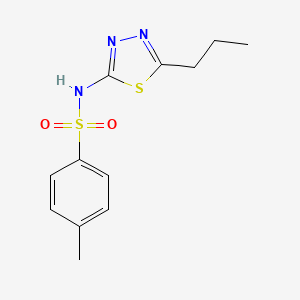
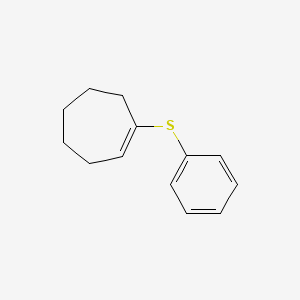
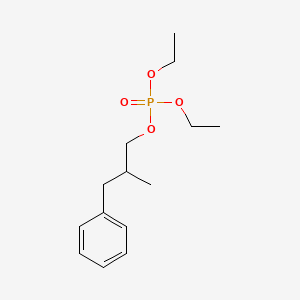
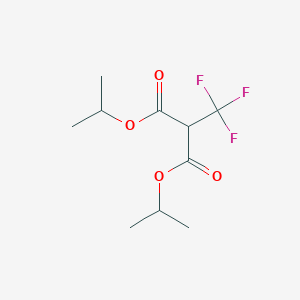
![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
